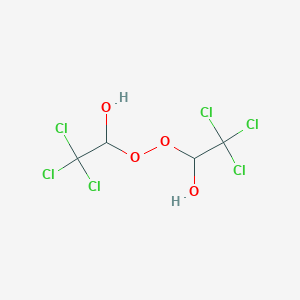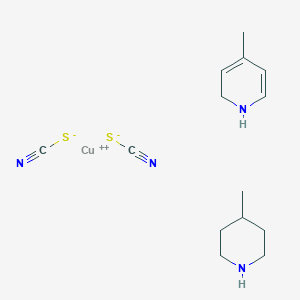
Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate is a complex compound that integrates several functional groups and metal coordination. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of copper and the unique structural features of the organic ligands contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate typically involves multi-component reactions. One common method is the Hantzsch reaction, which is used to synthesize 1,4-dihydropyridine derivatives . This reaction involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The copper complex can be formed by reacting the synthesized 1,4-dihydropyridine with copper salts in the presence of 4-methylpiperidine and dithiocyanate.
Industrial Production Methods
Industrial production of such compounds often employs green chemistry principles to minimize environmental impact. This includes the use of solvent-free conditions and recyclable catalysts. For instance, the use of magnesium ferrite nanoparticles as a catalyst in the Hantzsch reaction has been reported to be efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, making the compound useful in catalytic processes.
Substitution: The organic ligands can undergo nucleophilic substitution reactions, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can result in modified dihydropyridine or piperidine derivatives.
Scientific Research Applications
Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions requiring redox activity.
Biology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Utilized in the development of new materials with unique electronic and magnetic properties.
Mechanism of Action
The mechanism of action of Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate involves its interaction with molecular targets through its copper center and organic ligands. The copper ion can facilitate electron transfer reactions, while the organic ligands can interact with specific biological targets, modulating their activity. This dual functionality makes the compound a versatile tool in both chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydropyridine Derivatives: These compounds share the dihydropyridine core and are widely used as calcium channel blockers in the treatment of hypertension.
Piperidine Derivatives: Known for their pharmacological activities, including analgesic and anti-inflammatory properties.
Uniqueness
Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate is unique due to the combination of its copper center and the specific organic ligands. This combination imparts distinctive redox properties and the ability to form stable complexes, which are not commonly observed in other similar compounds .
Properties
CAS No. |
15242-58-7 |
|---|---|
Molecular Formula |
C14H22CuN4S2 |
Molecular Weight |
374.0 g/mol |
IUPAC Name |
copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate |
InChI |
InChI=1S/C6H13N.C6H9N.2CHNS.Cu/c2*1-6-2-4-7-5-3-6;2*2-1-3;/h6-7H,2-5H2,1H3;2-4,7H,5H2,1H3;2*3H;/q;;;;+2/p-2 |
InChI Key |
CVLAYBROXOZJQX-UHFFFAOYSA-L |
Canonical SMILES |
CC1CCNCC1.CC1=CCNC=C1.C(#N)[S-].C(#N)[S-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


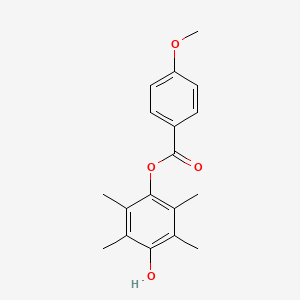

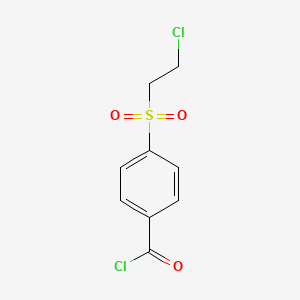
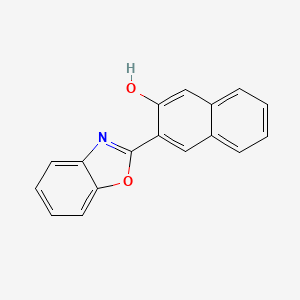

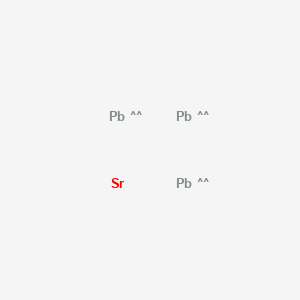
![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
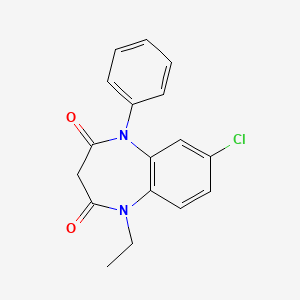
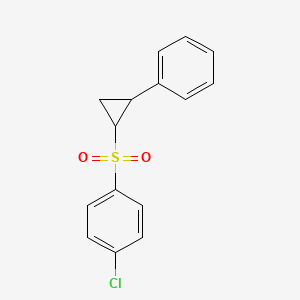

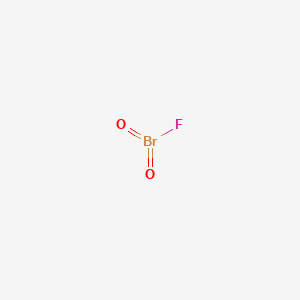
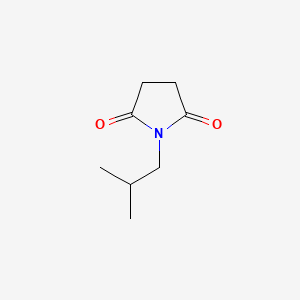
![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
